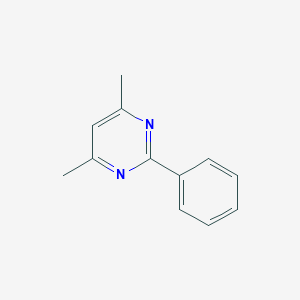

4,6-Dimethyl-2-phenylpyrimidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,6-dimethyl-2-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-8-10(2)14-12(13-9)11-6-4-3-5-7-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNUWBFICZWTRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20286445 | |

| Record name | 4,6-dimethyl-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14164-34-2 | |

| Record name | NSC45809 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-dimethyl-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the One-Pot Synthesis of 4,6-dimethyl-2-phenylpyrimidine

Foreword: The Pyrimidine Core in Modern Drug Discovery

To researchers, scientists, and drug development professionals, the pyrimidine scaffold is a familiar and welcome sight. This six-membered aromatic heterocycle is a cornerstone of medicinal chemistry, forming the structural nucleus of countless therapeutic agents.[1] Its prevalence is rooted in its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, making it a privileged scaffold for enzyme inhibition and receptor modulation.[2] Pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[1][3]

This guide provides an in-depth examination of a specific, elegant, and efficient synthesis of a valuable pyrimidine building block: 4,6-dimethyl-2-phenylpyrimidine. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale behind procedural choices, and the practical considerations for achieving a high-yield, high-purity synthesis. The reaction of interest is a one-pot, three-component condensation of benzaldehyde, acetylacetone, and benzamidine, a process that exemplifies the power of multicomponent reactions (MCRs) in modern organic synthesis.

I. Strategic Analysis of the Synthesis: A Three-Component Approach

The synthesis of 4,6-dimethyl-2-phenylpyrimidine is most efficiently approached through a convergent, one-pot, three-component reaction. This strategy is fundamentally based on the established reactivity of 1,3-dicarbonyl compounds with amidines to form the pyrimidine core.[4]

-

Acetylacetone (1) serves as the C4-C5-C6 fragment, providing the two methyl groups at the 4- and 6-positions and the intervening carbon atoms of the pyrimidine ring.

-

Benzamidine (2) provides the N1-C2-N3 fragment, crucially incorporating the phenyl group at the 2-position from the outset.

-

Benzaldehyde (3) , while not directly incorporated into the final pyrimidine ring in this specific synthesis, participates in a key intermediate step that facilitates the overall transformation. A common pathway for trisubstituted pyrimidines involves the condensation of an aldehyde, a 1,3-dicarbonyl compound, and an amidine hydrochloride.[5]

This multicomponent approach is highly valued for its atom economy, operational simplicity, and the ability to generate molecular complexity in a single synthetic operation.

II. The Reaction Mechanism: A Cascade of Condensation and Cyclization

The formation of 4,6-dimethyl-2-phenylpyrimidine from acetylacetone and benzamidine is a classic example of pyrimidine synthesis. The reaction proceeds through a series of well-understood acid or base-catalyzed steps involving nucleophilic attack, condensation, and dehydration. While various conditions can be employed, a base-mediated pathway is particularly effective.[5]

The mechanism can be dissected into the following key stages:

-

Enolate Formation: In the presence of a base, acetylacetone is deprotonated to form a nucleophilic enolate.

-

Nucleophilic Attack: The benzamidine, a strong nucleophile, attacks one of the carbonyl groups of acetylacetone.

-

Cyclization and Dehydration: An intramolecular condensation occurs where the second amino group of the amidine attacks the remaining carbonyl group, forming a heterocyclic intermediate. This is followed by the elimination of two molecules of water to yield the aromatic pyrimidine ring.

The reaction is a direct and efficient route to the pyrimidine core, forming the aromatic system without the need for a separate oxidation step.[4]

Caption: Reaction mechanism for pyrimidine synthesis.

III. Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system. Each step includes checkpoints and expected observations, allowing the researcher to verify the reaction's progress. The use of β-cyclodextrin as a phase-transfer catalyst in water represents an environmentally benign approach, though other solvent/catalyst systems can be employed.[6]

Reagent and Condition Summary

| Reagent/Parameter | Molar Ratio | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Purpose |

| Benzaldehyde | 1.0 | 106.12 | 1.0 | 106 mg (0.1 mL) | Reactant |

| Acetylacetone | 1.0 | 100.12 | 1.0 | 100 mg (0.1 mL) | Reactant |

| Benzamidine HCl | 1.0 | 156.61 | 1.0 | 157 mg | Reactant |

| Ammonium Acetate | 2.0 | 77.08 | 2.0 | 154 mg | Nitrogen Source/Catalyst |

| β-Cyclodextrin | 0.1 | 1134.98 | 0.1 | 113 mg | Phase-Transfer Catalyst |

| Water | - | 18.02 | - | 10 mL | Solvent |

| Temperature | - | - | - | 60-65 °C | Reaction Condition |

| Reaction Time | - | - | - | ~4-6 hours | Reaction Condition |

Step-by-Step Methodology

-

Catalyst Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add β-cyclodextrin (10 mol%) to water (10 mL). Warm the mixture to 60-65 °C with stirring until a clear, homogeneous solution is obtained. This step is crucial for creating the catalytic microenvironment.

-

Reagent Addition: To the clear solution, add benzaldehyde (1.0 mmol), followed by ammonium acetate (2.0 mmol), and finally acetylacetone (1.0 mmol). If using benzamidine hydrochloride, it would be added at this stage in place of ammonium acetate. The order of addition can influence initial side reactions, though in a one-pot synthesis, all components will ultimately equilibrate.

-

Reaction Monitoring: Maintain the reaction mixture at 60-65 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. A new spot corresponding to the product should appear and intensify over time, while the starting material spots diminish. The reaction is typically complete within 4-6 hours.

-

Product Isolation and Catalyst Recovery: Upon completion, cool the reaction mixture to room temperature. The β-cyclodextrin will precipitate out of the solution as it is less soluble at lower temperatures. Filter the mixture to recover the catalyst, which can be washed and reused.

-

Extraction: Transfer the aqueous filtrate to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL). The organic layers contain the desired pyrimidine.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water (20 mL) and a saturated brine solution (20 mL) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

-

Purification: Concentrate the dried organic solution under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 4,6-dimethyl-2-phenylpyrimidine. The product's identity and purity should be confirmed by IR, ¹H & ¹³C NMR, and mass spectrometry.[6]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemtube3d.com [chemtube3d.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrimidine,4,6-dimethyl-2-phenyl- synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4,6-dimethyl-2-phenylpyrimidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrimidine Scaffold

Pyrimidine, a fundamental heterocyclic aromatic compound, is a cornerstone in the architecture of life, forming the backbone of nucleobases such as cytosine, thymine, and uracil.[1] Beyond its role in genetics, the pyrimidine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and antifungal properties.[2][3] The introduction of various substituents onto the pyrimidine ring allows for the fine-tuning of its physicochemical properties and biological targets. This guide focuses on a specific derivative, 4,6-dimethyl-2-phenylpyrimidine, providing a comprehensive overview of its physical and chemical characteristics, a detailed synthesis protocol, and an exploration of its potential in the realm of drug discovery and development.

Physicochemical Properties of 4,6-dimethyl-2-phenylpyrimidine

Table 1: Physical and Chemical Properties of 4,6-dimethyl-2-phenylpyrimidine

| Property | Value | Source/Rationale |

| Molecular Formula | C₁₂H₁₂N₂ | [4] |

| Molecular Weight | 184.24 g/mol | [4] |

| CAS Number | 14164-34-2 | [4] |

| Appearance | White to off-white crystalline solid (Predicted) | Based on related pyrimidine derivatives. |

| Melting Point | Estimated 80-100 °C | Interpolated from 2-amino-4,6-dimethylpyrimidine (150-154 °C)[5] and 4,6-dimethylpyrimidine (25 °C).[6] The phenyl group would increase the melting point compared to the unsubstituted dimethylpyrimidine, but the amino group in the reference compound would lead to stronger intermolecular hydrogen bonding and a higher melting point. |

| Boiling Point | > 300 °C (Predicted) | Expected to be significantly higher than 4,6-dimethylpyrimidine (154 °C)[6] due to the increased molecular weight and aromatic stacking interactions of the phenyl group. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, chloroform, methanol). Sparingly soluble in water. | General solubility characteristics of aromatic heterocyclic compounds. |

Synthesis of 4,6-dimethyl-2-phenylpyrimidine: A Step-by-Step Protocol

The synthesis of 4,6-dimethyl-2-phenylpyrimidine can be achieved through a classical condensation reaction between a 1,3-dicarbonyl compound and an amidine. In this case, acetylacetone serves as the 1,3-dicarbonyl component, and benzamidine provides the N-C-N fragment with the phenyl substituent.

Reaction Scheme

Figure 1: Synthesis workflow for 4,6-dimethyl-2-phenylpyrimidine.

Experimental Protocol

Materials:

-

Benzamidine hydrochloride

-

Acetylacetone

-

Sodium ethoxide (NaOEt) or another suitable base

-

Anhydrous ethanol

-

Diethyl ether

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzamidine hydrochloride (1 equivalent) in anhydrous ethanol.

-

Base Addition: To the stirred solution, add sodium ethoxide (1.1 equivalents) portion-wise at room temperature. The formation of a precipitate (NaCl) may be observed.

-

Addition of Dicarbonyl: Slowly add acetylacetone (1 equivalent) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Resuspend the residue in water and extract with a suitable organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Crystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield 4,6-dimethyl-2-phenylpyrimidine as a crystalline solid.

Spectroscopic Characterization

While experimental spectra for 4,6-dimethyl-2-phenylpyrimidine are not widely published, we can predict the key spectroscopic features based on its structure and data from analogous compounds.[1][7]

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (Phenyl Ring): A multiplet in the range of δ 7.4-8.2 ppm. The protons ortho to the pyrimidine ring will likely be the most deshielded.

-

Pyrimidine Proton (H-5): A singlet around δ 7.0-7.2 ppm.

-

Methyl Protons (C4-CH₃, C6-CH₃): A sharp singlet at approximately δ 2.5 ppm, integrating to 6 protons.

¹³C NMR Spectroscopy (Predicted)

-

Pyrimidine Carbons:

-

C2 (attached to phenyl group): ~165 ppm

-

C4/C6 (attached to methyl groups): ~168 ppm

-

C5: ~115 ppm

-

-

Phenyl Carbons:

-

Ipso-carbon: ~138 ppm

-

Ortho, meta, and para carbons: in the range of 128-131 ppm.

-

-

Methyl Carbons: ~24 ppm

Infrared (IR) Spectroscopy (Predicted)

-

C=N and C=C Stretching (Aromatic Rings): Strong to medium bands in the 1500-1650 cm⁻¹ region.

-

C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic - CH₃): Bands just below 3000 cm⁻¹.

-

C-H Bending (Out-of-plane): Strong bands in the 690-900 cm⁻¹ region, characteristic of the substitution pattern on the phenyl and pyrimidine rings.

Chemical Reactivity and Potential Applications in Drug Development

The 4,6-dimethyl-2-phenylpyrimidine molecule possesses several sites for potential chemical modification, making it an attractive scaffold for creating a library of derivatives for drug screening.

Figure 2: Key reactivity sites on the 4,6-dimethyl-2-phenylpyrimidine scaffold.

-

Electrophilic Aromatic Substitution: Both the pyrimidine and phenyl rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. The directing effects of the existing substituents will govern the position of the new functional groups.

-

Modification of Methyl Groups: The methyl groups can be functionalized through oxidation to carboxylic acids or halogenation, providing handles for further synthetic transformations.

-

N-Oxidation: The nitrogen atoms in the pyrimidine ring can be oxidized to form N-oxides, which can alter the electronic properties and biological activity of the molecule.

The 2-phenylpyrimidine core is a key pharmacophore in a variety of biologically active compounds.[2][8][9] Derivatives have shown promise as:

-

Antifungal Agents: By targeting enzymes like CYP51, which is crucial for ergosterol biosynthesis in fungi.[2][9]

-

Anticancer Agents: By inhibiting kinases such as Bruton's tyrosine kinase (BTK), which is involved in B-cell malignancies.[8]

The structural information from related compounds, such as 4,6-dimethyl-2-p-tolylpyrimidine, reveals that the phenyl and pyrimidine rings are nearly coplanar, which can be an important factor in binding to target proteins.[10][11] This structural rigidity, combined with the potential for diverse functionalization, makes 4,6-dimethyl-2-phenylpyrimidine a valuable starting point for the design of novel therapeutics.

Conclusion

4,6-dimethyl-2-phenylpyrimidine is a versatile heterocyclic compound with significant potential for applications in medicinal chemistry and drug development. While detailed experimental data on its physical properties are sparse, reliable estimations and predictions can be made based on its structure and related compounds. The straightforward synthesis provides a solid foundation for the generation of a diverse library of derivatives. The demonstrated biological activities of the 2-phenylpyrimidine scaffold highlight the promise of this compound class for the development of new therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of 4,6-dimethyl-2-phenylpyrimidine is warranted to fully explore its therapeutic potential.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). 4,6-Dimethyl-2-p-tolylpyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2785. [Link]

-

ChemSynthesis. (2024). 4,6-dimethyl-2-phenylpyrimidine. Retrieved from [Link]

-

Journal of the Chemical Society C: Organic. (1969). Pyrimidine reactions. Part XX. Thermal rearrangement of 5-(p-substituted phenyl)-2(and 4)-methoxypyrimidines. Journal of the Chemical Society C: Organic, 1515. [Link]

-

PubChem. (n.d.). 4,6-Dimethyl-2-(4-methylphenyl)pyrimidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry. [Link]

-

CAS Common Chemistry. (n.d.). 4,6-Dimethylpyrimidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry. [Link]

-

Royal Society of Chemistry. (n.d.). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry. [Link]

-

Shippensburg University. (2023). Aza-Diels-Alder synthesis and NMR characterization of aromatic substituted 1-Methyl-2-phenyl 2,3-Dihydro-4(1H)-pyridinones. The Journal of the Pennsylvania Academy of Science, 97(1). [Link]

-

Natural Products Magnetic Resonance Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0274599). Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular and Crystal Structure of 4,6-Dimethyl-2-(phenylhydrazino)pyrimidine and Its Alkylation and Protonation Products. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317. [Link]

-

PubChem. (n.d.). N,4-Dimethyl-6-phenylpyrimidin-2-amine. Retrieved from [Link]

-

International Journal of Engineering Research and Applications. (n.d.). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). 2(1H)-Pyrimidinethione, 4,6-dimethyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Retrieved from [Link]

-

Progress in Chemical and Biochemical Research. (2020). Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6- dimethyl-1,4-dihydro-pyridine. Progress in Chemical and Biochemical Research, 3(4), 349-363. [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,6-Dimethylpyrimidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Journal of University of Anbar for Pure Science. (2018). Preparation and Diagnosis of Pyrimidines Derivatives by Conventional And Microwave Ways. Journal of University of Anbar for Pure Science, 12(1). [Link]

-

PubMed. (2009). 4,6-Dimethyl-2-p-tolyl-pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2785. [Link]

-

ResearchGate. (n.d.). Calculated vs . experimental IR spectrum of pyrimidine in CS 2... Retrieved from [Link]

-

PubChem. (n.d.). 4,6-Dimethylpyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). CID 142213109. Retrieved from [Link]

Sources

- 1. ijera.com [ijera.com]

- 2. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. fishersci.com [fishersci.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. rsc.org [rsc.org]

- 8. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. 4,6-Dimethyl-2-p-tolylpyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4,6-Dimethyl-2-p-tolyl-pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4,6-dimethyl-2-phenylpyrimidine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4,6-dimethyl-2-phenylpyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, systematic naming, synthesis, and detailed characterization, with a particular focus on its potential as a scaffold in the development of novel therapeutic agents.

Core Compound Identity: Structural Formula and IUPAC Nomenclature

Structural Formula:

The foundational identity of 4,6-dimethyl-2-phenylpyrimidine lies in its molecular architecture. It features a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This core is substituted with two methyl groups at positions 4 and 6, and a phenyl group at position 2.

Caption: Chemical structure of 4,6-dimethyl-2-phenylpyrimidine.

IUPAC Name:

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is 4,6-dimethyl-2-phenylpyrimidine . This name precisely describes the arrangement of the constituent functional groups on the pyrimidine core.

Key Identifiers:

| Identifier | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂ |

| Molecular Weight | 184.24 g/mol [1] |

| CAS Number | 14164-34-2[1] |

Synthesis of 4,6-dimethyl-2-phenylpyrimidine: A Step-by-Step Protocol

The most common and efficient method for the synthesis of 4,6-dimethyl-2-phenylpyrimidine is the condensation reaction of benzamidine with acetylacetone (2,4-pentanedione). This reaction is a classic example of pyrimidine ring formation.

Reaction Scheme:

Caption: General workflow for the synthesis of 4,6-dimethyl-2-phenylpyrimidine.

Experimental Protocol:

This protocol provides a detailed methodology for the laboratory-scale synthesis of 4,6-dimethyl-2-phenylpyrimidine.

Materials:

-

Benzamidine hydrochloride

-

Acetylacetone (2,4-pentanedione)

-

Sodium ethoxide (NaOEt) or another suitable base

-

Absolute ethanol

-

Diethyl ether

-

Standard laboratory glassware for reflux, filtration, and recrystallization

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzamidine hydrochloride in absolute ethanol. To this solution, add a stoichiometric equivalent of sodium ethoxide to generate the free benzamidine base in situ.

-

Addition of Acetylacetone: To the ethanolic solution of benzamidine, add an equimolar amount of acetylacetone dropwise with continuous stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure.

-

Isolation and Purification: The resulting crude product is then purified. This is typically achieved by recrystallization from a suitable solvent system, such as ethanol-water or hexane-ethyl acetate, to yield the pure 4,6-dimethyl-2-phenylpyrimidine as a solid.

Physicochemical Properties and Spectroscopic Characterization

The physical and spectral properties of 4,6-dimethyl-2-phenylpyrimidine are crucial for its identification and characterization.

Physicochemical Properties:

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | Data not consistently available in searched literature. |

| Boiling Point | Data not consistently available in searched literature. |

| Solubility | Soluble in common organic solvents like chloroform, dichloromethane, and methanol. |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (Phenyl Ring): Multiplets in the range of δ 7.4-8.5 ppm.

-

Pyrimidine Ring Proton: A singlet for the proton at the C5 position of the pyrimidine ring, expected around δ 7.0-7.2 ppm.

-

Methyl Protons: A singlet for the six protons of the two methyl groups at C4 and C6, expected around δ 2.5 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Pyrimidine Ring Carbons: Peaks corresponding to C2, C4, C5, and C6 of the pyrimidine ring. The carbon attached to the phenyl group (C2) and the methyl groups (C4, C6) will have distinct chemical shifts.

-

Phenyl Ring Carbons: Signals for the six carbons of the phenyl ring.

-

Methyl Carbons: A signal for the carbons of the two methyl groups.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

C=N Stretching: Characteristic absorption bands for the pyrimidine ring.

-

C=C Aromatic Stretching: Peaks corresponding to the phenyl and pyrimidine rings.

-

C-H Stretching: Signals for aromatic and aliphatic C-H bonds.

-

-

Mass Spectrometry (MS):

-

Molecular Ion Peak (M+): A prominent peak at m/z = 184, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Characteristic fragments resulting from the loss of methyl groups or cleavage of the phenyl and pyrimidine rings.

-

Applications in Drug Development and Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2] The 2-phenylpyrimidine moiety, in particular, has garnered significant attention due to its versatile biological activities.

Kinase Inhibition:

A primary area of interest for 2-phenylpyrimidine derivatives is in the development of kinase inhibitors .[3] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2-phenylpyrimidine scaffold can act as a bioisostere for the adenine ring of ATP, enabling it to bind to the ATP-binding site of kinases and inhibit their activity. Research has shown that derivatives of this scaffold can target various kinases, including:

-

Bruton's Tyrosine Kinase (BTK): Some 2-phenyl pyrimidine derivatives have been investigated as potent inhibitors of BTK, a key enzyme in B-cell signaling, making them promising candidates for the treatment of B-cell malignancies and autoimmune diseases.[4]

-

Receptor Tyrosine Kinases (RTKs): The 4-anilinopyrimidine scaffold, a close relative, has been successfully developed into inhibitors of class III RTKs like KIT and PDGFRβ, which are implicated in various cancers.[3]

Caption: Mechanism of action of 2-phenylpyrimidine derivatives as kinase inhibitors.

Antifungal Activity:

Derivatives of 2-phenylpyrimidine have also shown promise as antifungal agents . They can target essential fungal enzymes, such as lanosterol 14α-demethylase (CYP51), which is a key enzyme in the biosynthesis of ergosterol, a vital component of fungal cell membranes.[5] Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death.

Other Potential Applications:

The versatility of the pyrimidine scaffold suggests that 4,6-dimethyl-2-phenylpyrimidine and its derivatives could be explored for a wide range of other therapeutic applications, including as:

Conclusion and Future Directions

4,6-dimethyl-2-phenylpyrimidine is a readily accessible heterocyclic compound with a chemical structure that is highly amenable to further modification. Its core scaffold is a privileged structure in medicinal chemistry, with a proven track record in the development of kinase inhibitors and other therapeutic agents. The synthesis is straightforward, allowing for the generation of diverse libraries of analogs for structure-activity relationship (SAR) studies.

Future research in this area should focus on:

-

Comprehensive Biological Screening: A thorough evaluation of the biological activity of 4,6-dimethyl-2-phenylpyrimidine and its derivatives against a wide range of biological targets.

-

Structural Optimization: The design and synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Detailed investigations into the molecular mechanisms by which these compounds exert their biological effects.

The continued exploration of the 2-phenylpyrimidine scaffold holds significant promise for the discovery and development of new and effective drugs for the treatment of a variety of human diseases.

References

- Rakhi, C., Ramesh, K., Darbem, M. P., Branquinho, T. A., De Oliveira, A. R., Manjari, P. S., & Domingues, N. L. C. (2016). A practical and efficient synthesis of pyrimidine derivatives catalyzed by β-cyclodextrin in water. Tetrahedron Letters, 57(15), 1656-1660.

- Wang, X., et al. (2019). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. MedChemComm, 10(5), 797-807.

- Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317.

- Kumar, A., et al. (2019). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Journal of Applied Pharmaceutical Science, 9(7), 068-074.

- Gao, Z., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 14(10), 2005-2018.

-

PubChem. 4,6-Dimethylpyrimidine. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. (2022). Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 4,6-Dimethyl-2-mercaptopyrimidine as a potential leveler for microvia filling with electroplating copper - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 4,6-DIMETHYLPYRIMIDINE(1558-17-4) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

CAS number 14164-34-2 characterization data

An In-depth Technical Guide to the Characterization of 4,6-dimethyl-2-phenylpyrimidine (CAS Number: 14164-34-2)

Authored by a Senior Application Scientist

Preamble: Navigating Chemical Identity

In the landscape of chemical research and development, the unambiguous identification and characterization of a compound are the cornerstones of scientific rigor. The Chemical Abstracts Service (CAS) number serves as a unique identifier for a specific chemical substance. This guide focuses on the compound registered under CAS Number 14164-34-2 , which has been identified as 4,6-dimethyl-2-phenylpyrimidine .[1][2][3]

It is crucial to note that initial database searches can sometimes associate a single CAS number with unrelated structures due to data entry errors or legacy data. For the purpose of this technical guide, and based on cross-referenced chemical databases, we will proceed with the characterization of 4,6-dimethyl-2-phenylpyrimidine.[1][2][3] This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive overview of the analytical methodologies required to confirm the identity, purity, and structure of this compound.

Compound Identity and Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its basic properties. For 4,6-dimethyl-2-phenylpyrimidine, the available data is summarized below.

| Property | Value | Source |

| CAS Number | 14164-34-2 | [1][2] |

| IUPAC Name | 4,6-dimethyl-2-phenylpyrimidine | [1][2] |

| Molecular Formula | C₁₂H₁₂N₂ | [2] |

| Molecular Weight | 184.24 g/mol | Calculated |

| Canonical SMILES | CC1=CC(=NC(=N1)C2=CC=CC=C2)C | [2] |

| InChIKey | TVNUWBFICZWTRU-UHFFFAOYAD | [2] |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Density | Not available | [2] |

Structural Elucidation via Spectroscopic Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound. The following sections detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the characterization of 4,6-dimethyl-2-phenylpyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 4,6-dimethyl-2-phenylpyrimidine, both ¹H and ¹³C NMR would be essential for structural confirmation.

Predicted ¹H and ¹³C NMR Data

While experimental spectra for this specific compound are not publicly available, we can predict the expected chemical shifts based on the known structure and general principles of NMR spectroscopy.

¹H NMR (Predicted):

-

Aromatic Protons (Phenyl Ring): Expected in the range of δ 7.0-8.0 ppm. The protons on the phenyl ring will likely appear as a multiplet.

-

Pyrimidine Ring Proton: The single proton on the pyrimidine ring is expected to appear as a singlet in the aromatic region, likely around δ 7.0-7.5 ppm.

-

Methyl Protons: The two methyl groups attached to the pyrimidine ring are chemically equivalent and should appear as a sharp singlet, integrating to 6 protons, likely in the range of δ 2.0-3.0 ppm.

¹³C NMR (Predicted):

-

Aromatic Carbons (Phenyl Ring): Expected in the range of δ 120-140 ppm.

-

Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring are expected to appear in the range of δ 150-170 ppm.

-

Methyl Carbons: The carbon atoms of the two methyl groups are expected to appear in the upfield region, likely around δ 20-30 ppm.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 400 MHz or higher for better resolution.[4]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Expected Mass Spectrum

For 4,6-dimethyl-2-phenylpyrimidine (C₁₂H₁₂N₂), the expected molecular ion peak [M]⁺ would be at m/z 184.24. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition.

Plausible Fragmentation Pathway

The fragmentation of 4,6-dimethyl-2-phenylpyrimidine in a mass spectrometer would likely involve the loss of small, stable molecules or radicals. A plausible pathway could involve the fragmentation of the pyrimidine ring or the loss of methyl groups.

Caption: Predicted Fragmentation Pathway for 4,6-dimethyl-2-phenylpyrimidine.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).[4]

-

GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS) to separate the analyte from any impurities.[4]

-

MS Detection: The eluent from the GC column is introduced into the mass spectrometer, where the molecules are ionized (typically by electron ionization) and their mass-to-charge ratio is measured.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic IR Absorption Peaks

The IR spectrum of 4,6-dimethyl-2-phenylpyrimidine is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=N Stretch (Pyrimidine Ring) | 1500 - 1650 | Medium to Strong |

| C=C Stretch (Aromatic & Pyrimidine) | 1400 - 1600 | Medium |

| Aromatic C-H Bend | 690 - 900 | Strong |

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.[7]

-

Spectral Acquisition: Place the KBr pellet in the sample holder of an IR spectrometer and record the spectrum.[7]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a compound and for quantifying it in various matrices.

Hypothetical HPLC Method for Purity Determination

A reversed-phase HPLC method would be suitable for analyzing the non-polar compound 4,6-dimethyl-2-phenylpyrimidine.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Note: This is a starting point for method development and may require optimization.[8]

Experimental Protocol: HPLC Analysis

-

Standard Preparation: Prepare a stock solution of the reference standard of 4,6-dimethyl-2-phenylpyrimidine in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Accurately weigh the sample to be tested and dissolve it in the mobile phase to a concentration within the calibration range.

-

System Suitability: Inject the standard solution multiple times to ensure the system is performing correctly (e.g., check for retention time reproducibility, peak area precision, and tailing factor).[9]

-

Analysis: Inject the sample solution and the calibration standards.

-

Data Processing: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram. Quantify the amount of the compound by using the calibration curve.

Caption: General Workflow for HPLC Analysis.

Synthesis

A reference to the synthesis of 4,6-dimethyl-2-phenylpyrimidine is found in the chemical literature, providing a starting point for researchers interested in obtaining this compound.[2] The cited reference is Chemistry Letters, 8, p. 1447, 1979.[2] Researchers should consult this publication for the specific reaction conditions and purification methods.

Conclusion

The comprehensive characterization of 4,6-dimethyl-2-phenylpyrimidine (CAS 14164-34-2) requires a multi-faceted analytical approach. The combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy is essential for unambiguous structural elucidation. Furthermore, chromatographic techniques like HPLC are vital for assessing the purity of the compound. While specific experimental data for this molecule is sparse in the public domain, the principles and protocols outlined in this guide provide a robust framework for its characterization, ensuring the scientific integrity required for research and development activities.

References

-

ChemSynthesis. (2024). 4,6-dimethyl-2-phenylpyrimidine. Retrieved from [Link]

-

PubChem. N'-ethyl-N'-methyl-N-[1-(4-methylphenyl)ethyl]ethane-1,2-diamine. Retrieved from [Link]

-

XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 14164-34-2. Retrieved from [Link]

-

Chemexper. Pyrimidines database - synthesis, physical properties. Retrieved from [Link]

-

SWGDRUG.org. (2017). N-ethyl-N-methyl-1,2-diphenylethanamine. Retrieved from [Link]

-

ChemSynthesis. (2024). ethylbenzene. Retrieved from [Link]

-

Chemsrc. 1,2-Ethanediamine,N1-(phenylmethyl)-N2-[2-[(phenylmethyl)amino]ethyl]-. Retrieved from [Link]

-

PubMed. (2007). An enantiospecific HPLC method for the determination of (S)-enantiomer impurities in (R)-tolterodine tartarate. Retrieved from [Link]

-

NIST WebBook. 1,2-Ethanediamine, N-ethyl-N'-methyl-. Retrieved from [Link]

-

Cheméo. Chemical Properties of 1,2-Ethanediamine, N-ethyl- (CAS 110-72-5). Retrieved from [Link]

- Google Patents.US3172874A - Organosilicon polyurea compositions and method for preparing the same.

-

PubMed. (2020). Development and validation of HPLC-UV method for quantitation of a new antithrombotic drug in rat plasma and its application to pharmacokinetic studies. Retrieved from [Link]

-

UCSC. IR Tables. Retrieved from [Link]

-

ResearchGate. MS/MS spectra obtained from PA (34 : 2) (A), PC (36 : 4) (B), PE (38 : 4) (C), and PI (16 : 0/18 : 1) (D) present in lipid extracts from cell pellets, acquired using a Bruker solariX MALDI-FTICR MS. Retrieved from [Link]

-

PubMed. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Retrieved from [Link]

-

PubMed. (2015). Identification and determination of 34 water-soluble synthetic dyes in foodstuff by high performance liquid chromatography-diode array detection-ion trap time-of-flight tandem mass spectrometry. Retrieved from [Link]

-

ICT Prague. Table of Characteristic IR Absorptions. Retrieved from [Link]

-

The Royal Society of Chemistry. Infrared spectroscopy. Retrieved from [Link]

Sources

- 1. Pyrimidine,4,6-dimethyl-2-phenyl- | 14164-34-2 [chemicalbook.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. swgdrug.org [swgdrug.org]

- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. edu.rsc.org [edu.rsc.org]

- 8. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lcms.cz [lcms.cz]

The Biological Versatility of Phenylpyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide

Introduction

The pyrimidine scaffold is a privileged structure and a cornerstone in medicinal chemistry, forming the nucleus of numerous natural molecules and synthetic drugs.[1][2] Its derivatives are known to possess a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This technical guide focuses on the biological activities of derivatives based on the phenylpyrimidine core. The addition of a phenyl group creates a key structural motif that has proven exceptionally effective for targeting a range of biological macromolecules.

A primary reason for the success of phenylpyrimidine derivatives, particularly in oncology, is their function as bioisosteres of the adenine ring of ATP. This structural mimicry allows them to fit into the ATP-binding pocket of kinase enzymes, leading to potent and often selective inhibition.[1] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, making them high-value therapeutic targets.[1] This guide will provide an in-depth exploration of the key biological activities of phenylpyrimidine derivatives, the molecular mechanisms that underpin these actions, and the robust experimental protocols required for their evaluation.

Section 1: Anticancer Activity - Targeting Kinase Signaling Cascades

Phenylpyrimidine derivatives have emerged as one of the most prolific scaffolds in modern oncology drug discovery. Their ability to competitively inhibit protein kinases has led to the development of several blockbuster drugs.

Core Mechanism of Action: Competitive ATP Inhibition

The fundamental mechanism for most phenylpyrimidine-based anticancer agents is their competition with endogenous ATP for the kinase active site. The pyrimidine ring mimics the hydrogen bonding pattern of the adenine base, while the phenyl group can be functionalized to occupy adjacent hydrophobic pockets, conferring both potency and selectivity. By blocking the binding of ATP, these inhibitors prevent the phosphorylation of substrate proteins, thereby halting the downstream signaling cascade that drives tumor cell proliferation and survival.[5][6]

Caption: ATP Competition by Phenylpyrimidine Inhibitors.

Tyrosine Kinase Inhibition: A Paradigm in Targeted Therapy

1.2.1. BCR-ABL Inhibition in Chronic Myeloid Leukemia (CML)

Imatinib, a 2-phenylaminopyrimidine derivative, revolutionized the treatment of CML.[7] In CML, the Philadelphia chromosome translocation creates a constitutively active BCR-ABL fusion protein, a tyrosine kinase that drives uncontrolled proliferation of white blood cells.[5] Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, locking it in an inactive conformation.[5][6] This action blocks the phosphorylation of downstream substrates, inhibiting proliferative signals and inducing apoptosis in the leukemic cells.[5][8]

Caption: Imatinib's Mechanism in CML Therapy.

1.2.2. Multi-Kinase Inhibition: Targeting Angiogenesis and Proliferation

Sorafenib is a prime example of a phenylpyrimidine-based multi-kinase inhibitor approved for cancers such as hepatocellular and renal cell carcinoma.[9][10] Its efficacy stems from a dual mechanism of action.[11] Firstly, it inhibits the RAF/MEK/ERK signaling pathway by targeting RAF kinases, which directly blocks tumor cell proliferation.[12][13] Secondly, it exerts potent anti-angiogenic effects by inhibiting receptor tyrosine kinases like VEGFR and PDGFR, which are crucial for the formation of new blood vessels that supply tumors.[11][13] This dual attack starves the tumor of its blood supply while simultaneously halting its growth signals.

1.2.3. Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway is vital for normal cell growth but is often hyperactivated in various cancers, including non-small-cell lung cancer (NSCLC).[14][15] Phenylpyrimidine derivatives have been successfully developed as EGFR inhibitors.[16] These compounds compete with ATP at the EGFR's intracellular kinase domain, preventing the autophosphorylation required for signal transduction.[17] This blockade inhibits downstream pathways responsible for cell proliferation, angiogenesis, and metastasis, making it an effective strategy against EGFR-dependent tumors.[15][17]

Serine/Threonine Kinase Inhibition

1.3.1. Cyclin-Dependent Kinases (CDKs) and Cell Cycle Control

The cell cycle is a tightly regulated process governed by CDKs.[18] In many cancers, CDK activity is dysregulated, leading to unchecked cell division.[19] Phenylpyrimidine derivatives have been identified as potent pan-CDK or selective CDK inhibitors (e.g., targeting CDK4/6 or CDK9).[20][21] By inhibiting specific CDKs, these compounds can halt the cell cycle at critical checkpoints (e.g., G1/S or G2/M), preventing cancer cells from replicating.[20][21] This can lead to senescence or apoptosis, making CDK inhibition a valuable therapeutic strategy.[22]

Experimental Protocols for Evaluating Anticancer Activity

1.4.1. Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol provides a self-validating system to quantify the inhibitory potential of a compound against a specific kinase.

-

Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, ATP solution, and the phenylpyrimidine compound series (typically a 10-point, 3-fold serial dilution).

-

Kinase Reaction: In a 384-well plate, add 5 µL of the test compound dilution. Add 10 µL of a kinase/substrate mixture.

-

Initiation: Add 10 µL of ATP solution to start the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes). The amount of ATP should be at or near the Km for the specific kinase to ensure competitive binding dynamics are accurately reflected.

-

Detection: Add 25 µL of a luminescent detection reagent (e.g., ADP-Glo™), which quantifies the amount of ADP produced. The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis: Plot the luminescence signal against the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.

1.4.2. Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of living cells, serving as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the phenylpyrimidine derivative and incubate for 72 hours. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control and plot against compound concentration to calculate the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition).

Caption: Workflow for Cell Cycle Analysis via Flow Cytometry.

Data Summary: Representative Phenylpyrimidine Kinase Inhibitors

| Compound | Primary Target(s) | Disease Indication | Reported IC₅₀ | Reference |

| Imatinib | BCR-ABL, c-KIT, PDGFR | CML, GIST | ~250-500 nM (BCR-ABL) | [8][23] |

| Sorafenib | RAF-1, B-RAF, VEGFR, PDGFR | HCC, RCC | 6 nM (RAF-1), 22 nM (B-RAF) | [12] |

| Compound 9u | EGFR | Cancer | 91 nM (EGFR Kinase) | [14] |

| Compound 11g | BTK | B-cell Leukemia | 82.76% inhibition @ 100 nM | [24] |

| Compound 66 | CDK6, CDK9 | Cancer | 1.8 nM (CDK6), 2.1 nM (CDK9) | [21] |

Section 2: Antimicrobial Activity

While renowned for their anticancer properties, phenylpyrimidine derivatives also exhibit significant potential as antimicrobial agents, particularly as antifungals.

Mechanism of Action: Antifungal Activity via CYP51 Inhibition

A key target for antifungal drugs is the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[25] Certain 2-phenylpyrimidine derivatives have been designed and synthesized as novel CYP51 inhibitors.[25][26] By binding to the active site of CYP51, these compounds disrupt the ergosterol pathway, leading to the accumulation of toxic sterol intermediates and compromising the integrity of the fungal cell membrane. This ultimately results in the inhibition of fungal growth and replication.[25]

Experimental Protocol: Antifungal Susceptibility Testing

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, determines the lowest concentration of a compound that inhibits visible fungal growth.[25]

-

Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans, Cryptococcus neoformans) according to CLSI M27-A3 guidelines.

-

Compound Dilution: Perform a two-fold serial dilution of the phenylpyrimidine compound in a 96-well microtiter plate using RPMI-1640 medium.

-

Inoculation: Add the standardized fungal suspension to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition (e.g., ≥50% or ≥90%) of growth compared to the growth control. This can be assessed visually or with a spectrophotometer.

-

Self-Validation: The test is considered valid if the growth control shows turbidity and the sterility control remains clear. A known antifungal (e.g., fluconazole) should be run in parallel as a positive control.

Data Summary: Antifungal Activity of a Lead Phenylpyrimidine

| Compound | C. albicans MIC (µg/mL) | C. tropicalis MIC (µg/mL) | C. neoformans MIC (µg/mL) | Reference |

| Compound C6 | 2 | 1 | 4 | [25] |

| Fluconazole | 8 | 4 | 8 | [25] |

Section 3: Anti-inflammatory Activity

The versatile phenylpyrimidine scaffold has also been explored for its anti-inflammatory properties, primarily through the inhibition of phosphodiesterase 4 (PDE4).

Mechanism of Action: PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger that plays a crucial role in regulating inflammatory responses. High levels of PDE4 activity are associated with numerous inflammatory diseases. Phenylpyrimidine derivatives have been identified as potent PDE4 inhibitors.[27] By inhibiting PDE4, these compounds prevent the degradation of cAMP. The resulting increase in intracellular cAMP levels suppresses the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and reduces the activity of inflammatory cells, thereby exerting a potent anti-inflammatory effect.[27]

Conclusion

The phenylpyrimidine core is a remarkably versatile and privileged scaffold in modern drug discovery. Its proven success as an ATP-mimetic has led to the development of life-saving kinase inhibitors in oncology. Furthermore, ongoing research continues to unveil its potential in other therapeutic areas, including as antifungal agents targeting ergosterol biosynthesis and as anti-inflammatory agents via PDE4 inhibition. The synthetic tractability of the phenylpyrimidine ring system allows for fine-tuning of its pharmacological properties, promising the continued emergence of novel derivatives with enhanced potency, selectivity, and therapeutic utility. For drug development professionals, this scaffold represents a validated starting point for creating next-generation targeted therapies.

References

-

Dr.Oracle. What is the mechanism of action of Sorafenib (Sorafenib)? [Link][11]

-

National Institutes of Health. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC. [Link][5]

-

Dr.Oracle. What is the mechanism of action of Imatinib (Gleevec)? [Link][6]

-

Patsnap Synapse. What is the mechanism of Sorafenib Tosylate? [Link][13]

-

MedlinePlus. Imatinib: MedlinePlus Drug Information. [Link][7]

-

IUPHAR/BPS Guide to PHARMACOLOGY. imatinib | Ligand page. [Link][8]

-

ResearchGate. Sorafenib mechanism of action: tumor proliferation and angiogenesis. Adapted from Mol Cancer Ther. 2008. [Link][10]

-

National Institutes of Health. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. [Link][25]

-

National Institutes of Health. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC. [Link][24]

-

RSC Publishing. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. [Link][26]

-

ResearchGate. Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents | Request PDF. [Link][28]

-

National Institutes of Health. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC. [Link][29]

-

MDPI. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. [Link][30]

-

National Institutes of Health. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC. [Link][14]

-

Semantic Scholar. Radiosensitizing Effect of Novel Phenylpyrimidine Derivatives on Human Lung Cancer Cells via Cell Cycle Perturbation. [Link][20]

-

ResearchGate. Examples of FDA‐approved kinase inhibitors exhibiting the... [Link][31]

-

Taylor & Francis Online. High-throughput virtual screening of phenylpyrimidine derivatives as selective JAK3 antagonists using computational methods. [Link][32]

-

RSC Publishing. Design and synthesis of potent N-phenylpyrimidine derivatives for the treatment of skin cancer. [Link][33]

-

PubMed. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. [Link][34]

-

RSC Publishing. Design and synthesis of potent N-phenylpyrimidine derivatives for the treatment of skin cancer. [Link][35]

-

Taylor & Francis Online. High-throughput virtual screening of phenylpyrimidine derivatives as selective JAK3 antagonists using computational methods. [Link][36]

-

National Institutes of Health. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. [Link][19]

-

PubMed. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. [Link][21]

-

PubMed. Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. [Link][27]

-

Frontiers. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link][15]

-

PubMed. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. [Link][16]

-

PubMed. Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment. [Link][22]

-

ResearchGate. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link][3]

-

National Institutes of Health. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link][17]

-

PubMed. Diverse Biological Activity of Pyrimidine Derivatives: A Review. [Link][4]

-

Journal of Drug Delivery and Therapeutics. A Review on Pharmacological Aspects of Pyrimidine Derivatives. [Link][38]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. Imatinib: MedlinePlus Drug Information [medlineplus.gov]

- 8. imatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Sorafenib - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. droracle.ai [droracle.ai]

- 12. ClinPGx [clinpgx.org]

- 13. What is the mechanism of Sorafenib Tosylate? [synapse.patsnap.com]

- 14. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 16. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CDK inhibitor - Wikipedia [en.wikipedia.org]

- 19. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Imatinib - Wikipedia [en.wikipedia.org]

- 24. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 27. Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. researchgate.net [researchgate.net]

- 32. tandfonline.com [tandfonline.com]

- 33. Design and synthesis of potent N-phenylpyrimidine derivatives for the treatment of skin cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 34. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Design and synthesis of potent N-phenylpyrimidine derivatives for the treatment of skin cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 36. tandfonline.com [tandfonline.com]

- 37. List of EGFR inhibitors (anti-EGFR) - Drugs.com [drugs.com]

- 38. jddtonline.info [jddtonline.info]

The Strategic Intermediate: A Deep Dive into 4,6-dimethyl-2-phenylpyrimidine in Medicinal Chemistry

Introduction: The Pyrimidine Core - A Cornerstone of Medicinal Chemistry

The pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in the realm of medicinal chemistry.[1][2][3] Its prevalence in nature as a core component of nucleobases (cytosine, thymine, and uracil) underscores its fundamental biological relevance. This inherent biocompatibility, coupled with its versatile chemical reactivity, has made pyrimidine and its derivatives a focal point for the design and synthesis of a vast array of therapeutic agents.[4][5] Pyrimidine-based drugs have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[1][2][3]

Among the myriad of pyrimidine-based synthons, 4,6-dimethyl-2-phenylpyrimidine emerges as a particularly valuable and versatile intermediate. Its strategic substitution pattern—a reactive phenyl group at the 2-position and two activatable methyl groups at the 4- and 6-positions—provides multiple handles for molecular elaboration, enabling the exploration of diverse chemical space in the quest for novel drug candidates. This technical guide provides an in-depth exploration of 4,6-dimethyl-2-phenylpyrimidine, from its synthesis to its application as a pivotal building block in the development of modern therapeutics, with a particular focus on kinase inhibitors.

Synthesis of the Core Intermediate: 4,6-dimethyl-2-phenylpyrimidine

The construction of the 4,6-dimethyl-2-phenylpyrimidine core is typically achieved through a classical condensation reaction. A robust and environmentally conscious method involves the reaction of benzaldehyde, acetylacetone, and a source of ammonia, such as ammonium acetate. The use of a phase-transfer catalyst like β-cyclodextrin in an aqueous medium offers a green and efficient approach to this synthesis.

Causality Behind the Experimental Choices:

The selection of these specific reactants is based on well-established principles of organic synthesis. Acetylacetone, a 1,3-dicarbonyl compound, provides the C4-C5-C6 fragment of the pyrimidine ring. Benzaldehyde contributes the C2 and the phenyl substituent. Ammonium acetate serves as the nitrogen source for positions 1 and 3 of the pyrimidine ring. The β-cyclodextrin acts as a supramolecular catalyst, encapsulating the hydrophobic reactants within its cavity in the aqueous medium, thereby increasing their effective concentration and accelerating the reaction. This approach avoids the use of harsh organic solvents, aligning with the principles of green chemistry.

Detailed Experimental Protocol: Synthesis of 4,6-dimethyl-2-phenylpyrimidine

Materials:

-

Benzaldehyde

-

Acetylacetone

-

Ammonium acetate

-

β-Cyclodextrin

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

In a round-bottom flask, dissolve β-cyclodextrin (10 mol%) in water by warming to 60-65 °C with stirring until a clear solution is obtained.

-

To this solution, add benzaldehyde (1.0 mmol) and stir for 10 minutes.

-

Subsequently, add ammonium acetate (2.0 mmol) and acetylacetone (1.0 mmol) to the reaction mixture.

-

Continue stirring the reaction mixture at 60-65 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature. The β-cyclodextrin will precipitate and can be recovered by filtration.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and wash with water and saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 3:7) as the eluent to afford pure 4,6-dimethyl-2-phenylpyrimidine.

Strategic Functionalization: Unleashing the Potential of the Intermediate

The true utility of 4,6-dimethyl-2-phenylpyrimidine as a synthetic intermediate lies in its susceptibility to a variety of chemical transformations at distinct positions. This allows for the systematic modification of its structure to optimize biological activity and pharmacokinetic properties.

Caption: Synthetic utility of 4,6-dimethyl-2-phenylpyrimidine.

Functionalization of the Methyl Groups

The methyl groups at the C4 and C6 positions of the pyrimidine ring are susceptible to oxidation and condensation reactions.

-

Oxidation: The methyl groups can be oxidized to aldehydes or carboxylic acids using appropriate oxidizing agents. For instance, selenium dioxide can be used for the oxidation of a methyl group on a pyrimidine ring to an aldehyde. This introduces a reactive carbonyl group that can be further elaborated, for example, through Wittig reactions or reductive aminations.

-

Condensation Reactions: The acidic nature of the protons on the methyl groups allows for condensation reactions with aldehydes and other electrophiles. This provides a straightforward route to extend the carbon chain and introduce new functional groups.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring at the C2 position can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.[6][7]

-

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group onto the phenyl ring.[6][8] The nitro group can then be reduced to an amino group, which serves as a key handle for the introduction of various substituents, a common strategy in the synthesis of kinase inhibitors like Imatinib.[1][9][10]

-

Halogenation: The phenyl ring can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator or an acid catalyst. The resulting halogenated derivatives are valuable intermediates for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of a wide range of aryl or heteroaryl groups.

Reactions on the Pyrimidine Ring

While the pyrimidine ring is generally electron-deficient, it can still undergo specific functionalization reactions.

-

Vilsmeier-Haack Reaction: This reaction allows for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][11][12] While 4,6-dimethyl-2-phenylpyrimidine itself is not highly activated, related pyrimidine systems have been shown to undergo this reaction, typically at the C5 position, to introduce a formyl group. This aldehyde functionality is a versatile precursor for various transformations. For example, formylation of 2-methylpyrimidine-4,6-diol under Vilsmeier-Haack conditions yields 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.[13]

-

C-H Amination: Recent advances in C-H activation chemistry have enabled the direct amination of pyrimidine rings, offering a more atom-economical approach compared to traditional methods that require pre-functionalization.

Application in the Synthesis of Kinase Inhibitors

A prominent application of 4,6-dimethyl-2-phenylpyrimidine and its derivatives is in the synthesis of protein kinase inhibitors, a critical class of anticancer drugs. The general structure of many kinase inhibitors consists of a heterocyclic core that binds to the ATP-binding pocket of the kinase, with various substituents that confer potency and selectivity. The 2-phenylpyrimidine scaffold is a well-established pharmacophore in this context.

Case Study: Synthesis of Imatinib and Dasatinib Analogs

The core structures of blockbuster kinase inhibitors like Imatinib (Gleevec) and Dasatinib (Sprycel) feature a 2-phenylaminopyrimidine moiety. While the exact starting materials for the commercial syntheses may differ, 4,6-dimethyl-2-phenylpyrimidine serves as an excellent starting point for the synthesis of analogs of these important drugs.

The general synthetic strategy involves the functionalization of the 2-phenylpyrimidine core, often through nitration of the phenyl ring followed by reduction to an amine. This amine can then be coupled with other fragments to build the final drug molecule. For instance, the synthesis of Imatinib analogs can be achieved by coupling a functionalized 2-phenylaminopyrimidine intermediate with a side chain containing a piperazine moiety.[1][9][10] Similarly, the synthesis of Dasatinib analogs involves the coupling of a substituted aminothiazole with a functionalized pyrimidine.[14][15][16]

Caption: General workflow for synthesizing kinase inhibitors.

Quantitative Data: Activity of Pyrimidine-Based Kinase Inhibitors

The following table summarizes the inhibitory activity of selected pyrimidine-based kinase inhibitors, highlighting the potency that can be achieved with this scaffold.

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Phenyl-substituted pyrimidines | p38 Kinase | < 100 | [5] |

| Pyrrolopyrimidine derivatives | PAK4 Kinase | < 50 | [17] |

| Bi-aryl meta-pyrimidines | JAK Kinase | < 100 | [18] |

Conclusion and Future Outlook

4,6-dimethyl-2-phenylpyrimidine has firmly established itself as a cornerstone intermediate in medicinal chemistry. Its straightforward synthesis and the multiple avenues for selective functionalization of its core structure provide chemists with a powerful platform for the rapid generation of diverse compound libraries. The demonstrated success of pyrimidine-based drugs, particularly in the field of oncology with the advent of kinase inhibitors, ensures that this versatile scaffold will continue to be a focus of intensive research and development. Future efforts will likely concentrate on developing more efficient and sustainable methods for the synthesis and functionalization of 4,6-dimethyl-2-phenylpyrimidine, as well as exploring its potential in the development of therapies for a broader range of diseases. The strategic application of this intermediate will undoubtedly continue to fuel the discovery of the next generation of life-saving medicines.

References

-

MDPI. (n.d.). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4,6-Dimethyl-2-p-tolylpyrimidine. Retrieved from [Link]

-